N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide
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Overview
Description
N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide is a chemical compound with a complex structure that includes a pyrrolo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine scaffold, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
- N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-(2-(6-Amino-4-oxo-4,5-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl-L-glutamic acid
Uniqueness
N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfanylidene group, in particular, may enhance its reactivity and binding affinity to certain molecular targets .
Properties
CAS No. |
95103-79-0 |
---|---|
Molecular Formula |
C14H20N4OS |
Molecular Weight |
292.40 g/mol |
IUPAC Name |
N-(4-sulfanylidene-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)octanamide |
InChI |
InChI=1S/C14H20N4OS/c1-2-3-4-5-6-7-11(19)16-14-17-12-10(8-9-15-12)13(20)18-14/h8-9H,2-7H2,1H3,(H3,15,16,17,18,19,20) |
InChI Key |
YEXKFLOXKKDLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC1=NC(=S)C2=C(N1)NC=C2 |
Origin of Product |
United States |
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